molecular formula C17H26N2O8 B558366 Boc-Asp(OtBu)-OSu CAS No. 50715-50-9

Boc-Asp(OtBu)-OSu

Cat. No. B558366
CAS RN: 50715-50-9
M. Wt: 386.4 g/mol
InChI Key: PIITZDSTZQZNQH-JTQLQIEISA-N
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Description

“Boc-Asp(OtBu)-OSu” is a derivative of aspartic acid . It is used in peptide synthesis and has a molar mass of 289.33 g/mol . Its Hill Formula is C₁₃H₂₃NO₆ .


Synthesis Analysis

A titanium tetrachloride-based methodology has been successfully used for the synthesis of dipeptide systems, including Boc-Asp(OtBu)-OSu . This method involves the reaction of N-protected amino acids with amino acid methyl esters in pyridine and in the presence of TiCl4 .


Molecular Structure Analysis

The molecular structure of Boc-Asp(OtBu)-OSu is represented by the Hill Formula C₁₃H₂₃NO₆ . It has a molar mass of 289.32 g/mol .


Physical And Chemical Properties Analysis

Boc-Asp(OtBu)-OSu appears as a white to slight yellow to beige powder . It has an optical rotation of α 25/D (c=1 in methanol): -26.0 - -21.0 ° . It is clearly soluble in 1 mmole in 2 ml DMF .

Scientific Research Applications

  • Peptide Synthesis and Biological Activity : Boc-Asp(OtBu)-OSu has been used in the synthesis of various peptides, including those with biological activity. For example, Hlaváček et al. (2009) utilized Boc-Asp(OtBu)-OSu in synthesizing peptides to study their effects on oogenesis in insects (Hlaváček, Bennettová, Barth, & Tykva, 2009).

  • Solid-Phase Synthesis : The compound is used in solid-phase synthesis, as shown in the preparation of a heptapeptide corresponding to bovine pancreatic ribonuclease. Hoogerhout et al. (2010) reported a synthesis involving Boc-Asp(OtBu)-OSu with an overall yield of 38% (Hoogerhout, Schattenkerk, & Kerling, 2010).

  • Self-Assembled Structures : In the field of material chemistry and biomedical applications, the self-assembled structure formed by amino acids like Boc-Asp(OtBu)-OSu is of interest. Gour et al. (2021) explored the self-assembly of Fmoc-Asp(OtBu)-OH under different conditions, highlighting potential applications in designing nanoarchitectures (Gour, Koshti, Naskar, Kshtriya, & Narode, 2021).

  • Cardioprotective Agent : In pharmacology, a novel tetrapeptide derivative incorporating Boc-Asp(OtBu)-OSu has shown potential as a cardioprotective agent. Manikandan et al. (2002) demonstrated its efficacy in reducing myocardial necrosis in rats (Manikandan, Sumitra, Kumar, Gayathri, Arutselvan, Manohar, & Puvanakrishnan, 2002).

  • Antifungal Applications : Boc-Asp(OtBu)-OSu was utilized in the synthesis of azoxybacilin, a novel antifungal substance. The research by Ohwada et al. (1994) highlighted its utility in developing potent antifungal agents (Ohwada, Umeda, Ontsuka, Aoki, & Shimma, 1994).

  • Inhibition of P-glycoprotein : In another pharmacological application, Arnaud et al. (2010) used a compound including Boc-Asp(OtBu)-OSu to inhibit the P-gp ABC transporter, which is crucial in addressing drug resistance issues (Arnaud, Koubeissi, Ettouati, Terreux, Alamé, Grenot, Dumontet, di Pietro, Paris, & Falson, 2010).

  • Opioid Receptor Studies : Rónai et al. (1995) explored BOC-Tyr-Pro-Gly-Phe-Leu-Thr(OtBu), a peptide with Boc-Asp(OtBu)-OSu, for its properties as a delta-opioid receptor-selective competitive antagonist (Rónai, Magyar, Orosz, Borsodi, Benyhe, Tóth, Makó, Kátay, Babka, & Medzihradszky, 1995).

  • Microwave-Assisted Peptide Synthesis : Yamada et al. (2012) described the microwave-assisted solid-phase synthesis of cyclic RGD peptides, using Boc-Asp(OtBu)-Xxx-Yyy-Arg(Pbf)-Gly-OH (Yamada, Nagashima, Hachisu, Matsuo, & Shimizu, 2012).

  • Anti-inflammatory and Antioxidant Activity : A study by Meera et al. (1999) showed that a tetrapeptide derivative including Boc-Asp(OtBu)-OSu effectively blocked inflammatory mediators in human neutrophils (Meera, Anand, Ramesh, & Puvanakrishnan, 1999).

Safety and Hazards

Boc-Asp(OtBu)-OSu is classified as highly hazardous to water . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves are recommended when handling this compound .

Future Directions

Amino acids and amino acid derivatives like Boc-Asp(OtBu)-OSu have been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply fuel during exercise, improve mental performance during stress-related tasks, and prevent exercise-induced muscle damage . They are recognized to be beneficial as ergogenic dietary substances . This suggests potential future directions in the fields of nutrition and exercise science.

properties

IUPAC Name

4-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O8/c1-16(2,3)25-13(22)9-10(18-15(24)26-17(4,5)6)14(23)27-19-11(20)7-8-12(19)21/h10H,7-9H2,1-6H3,(H,18,24)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIITZDSTZQZNQH-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Asp(OtBu)-OSu

CAS RN

50715-50-9
Record name N-alpha-t-Butyloxycarbonyl-L-aspartic acid alpha-succinimidyl beta-t-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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